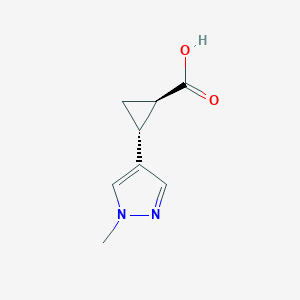

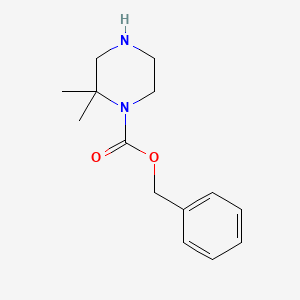

![molecular formula C15H14O4 B1454573 2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 925909-06-4](/img/structure/B1454573.png)

2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid

Vue d'ensemble

Description

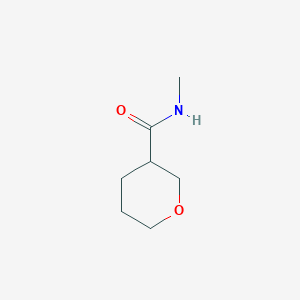

The compound “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” is a biphenyl derivative with methoxy groups at the 2’ and 5’ positions and a carboxylic acid group at the 3 position . Biphenyl compounds are characterized by two phenyl rings connected by a single bond .

Synthesis Analysis

While specific synthesis methods for “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” are not available, similar biphenyl compounds have been synthesized using various methods. For example, 2,2’-Dimethoxy-1,1’-biphenyl is used in the synthesis of biphenyl scaffolds in the preparation of biphenyl-tetrathiafulvalene derivatives .Molecular Structure Analysis

The molecular structure of “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” would likely consist of a biphenyl core with methoxy groups at the 2’ and 5’ positions and a carboxylic acid group at the 3 position .Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For instance, 2,2’-Dimethoxy-1,1’-biphenyl is used in the synthesis of biphenyl scaffolds in the preparation of biphenyl-tetrathiafulvalene derivatives .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” are not available, similar compounds like 2,2’-Dimethoxy-1,1’-biphenyl are soluble in chloroform and methanol .Applications De Recherche Scientifique

Synthesis of Polychlorinated Biphenyl Derivatives

- Summary of Application: This compound is used in the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives. These derivatives are important for toxicological studies as they are metabolites of polychlorinated biphenyls (PCBs), which are environmental pollutants implicated in a variety of adverse health effects .

- Methods of Application: The synthesis involves a nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes. This reaction yields the desired methoxylated products. Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids yields methoxylated derivatives of PCB .

- Results or Outcomes: The synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .

Synthesis of Novel Benzamide Compounds

- Summary of Application: “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” is used as a starting material in the synthesis of novel benzamide compounds. These compounds have potential applications in medical, industrial, biological, and potential drug industries .

- Methods of Application: The synthesis starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent .

- Results or Outcomes: The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity. Some of the compounds also showed in vitro growth inhibitory activity against different bacteria .

Component of a Test for Cyanide

- Summary of Application: Benzidine, also called 1,1’-biphenyl-4,4’-diamine, is an organic compound with the formula (C6H4NH2)2. It is an aromatic amine and is a component of a test for cyanide .

- Methods of Application: The benzidine test for cyanide involves the reaction of benzidine with cyanide to produce a blue color. This color change can be used to qualitatively detect the presence of cyanide in a sample .

- Results or Outcomes: The benzidine test is a simple and effective method for detecting cyanide. However, it should be noted that benzidine is a known carcinogen and its use is restricted in many countries .

Production of Dyes

- Summary of Application: Benzidine and its derivatives are used in the production of dyes .

- Methods of Application: The conversion of benzidine to the bis(diazonium) salt was once an integral step in the preparation of direct dyes (requiring no mordant) .

- Results or Outcomes: The dyes produced from benzidine have a wide range of applications, including textile dyeing, paper printing, and as colorants in various industrial products .

Component in Metal-Organic Frameworks

- Summary of Application: This compound can be used as a rigid linear ligand linker with flexible side functional groups for Metal-Organic Frameworks (MOFs) in applications of carbon dioxide storage and separation of CO2 and CH4 .

- Methods of Application: The compound is used as a linker to connect metal ions or clusters, forming a porous structure that can selectively adsorb gases .

- Results or Outcomes: The MOFs constructed using this compound show high adsorption for CO2 with an uptake of 26.75 cm3/g at 295 K. They also demonstrate great potential for selective separation of CO2 and CH4 .

Synthesis of Antioxidant and Antibacterial Benzamides

- Summary of Application: This compound can be used as a starting material in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, which have shown antioxidant and antibacterial activities .

- Methods of Application: The synthesis starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Results or Outcomes: The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity. Some of the compounds also showed in vitro growth inhibitory activity against different bacteria .

Propriétés

IUPAC Name |

3-(2,5-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-6-7-14(19-2)13(9-12)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBASHCIGVYJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680725 | |

| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

925909-06-4 | |

| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

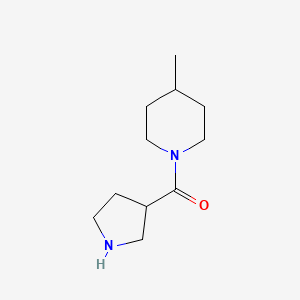

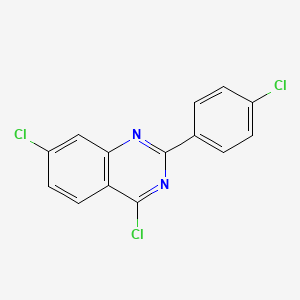

![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)